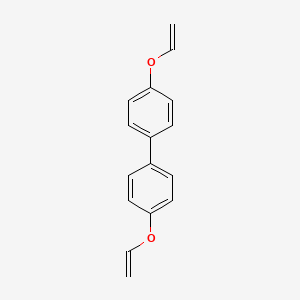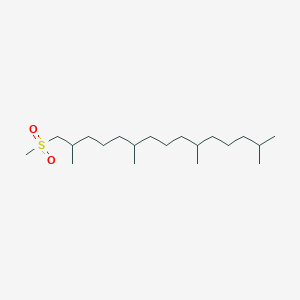
1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane is an organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a long hydrocarbon chain with multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable hydrocarbon precursor under controlled conditions. The reaction typically requires a non-nucleophilic base, such as pyridine or triethylamine, to facilitate the formation of the methanesulfonyl group .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by the reaction with a hydrocarbon substrate. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons with methyl groups.
Substitution: Various substituted hydrocarbons depending on the nucleophile used.
Scientific Research Applications
1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methanesulfonyl groups into molecules.
Biology: Investigated for its potential as a biological alkylating agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane involves the reactivity of the methanesulfonyl group. This group can undergo nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its interaction with nucleophilic sites in target molecules, leading to the formation of stable products .
Comparison with Similar Compounds
Methanesulfonyl chloride: A precursor to methanesulfonates, used in similar substitution reactions.
Methanesulfonic acid: Used in green chemistry applications due to its strong acidity and stability.
Methanesulfonyl fluoride: Another related compound with similar reactivity but different applications
Uniqueness: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane is unique due to its long hydrocarbon chain with multiple methyl groups, which imparts distinct physical and chemical properties. This structure makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .
Properties
CAS No. |
92891-85-5 |
|---|---|
Molecular Formula |
C20H42O2S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2,6,10,14-tetramethyl-1-methylsulfonylpentadecane |
InChI |
InChI=1S/C20H42O2S/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-23(6,21)22/h17-20H,7-16H2,1-6H3 |
InChI Key |
KDDJZZYCWSTFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


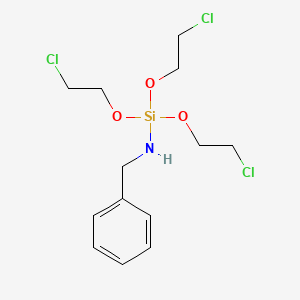
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)

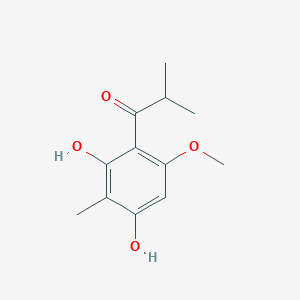

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
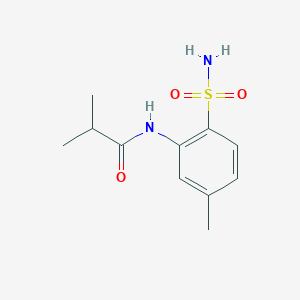
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)

